1,4-Diethoxy-2,5-diethynylbenzene

Description

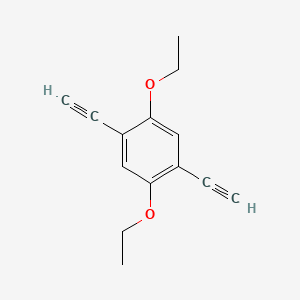

1,4-Diethoxy-2,5-diethynylbenzene is a substituted benzene derivative featuring ethoxy (–OCH₂CH₃) groups at the 1,4-positions and ethynyl (–C≡CH) groups at the 2,5-positions. This compound belongs to a broader class of ethynylbenzene derivatives, which are pivotal in materials science due to their rigid π-conjugated structure, enabling applications in organic electronics, nonlinear optics, and polymer synthesis . The ethynyl groups facilitate further functionalization, while the alkoxy substituents modulate solubility and crystallinity.

Properties

IUPAC Name |

1,4-diethoxy-2,5-diethynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-5-11-9-14(16-8-4)12(6-2)10-13(11)15-7-3/h1-2,9-10H,7-8H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAADFKLXHAWCNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C#C)OCC)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves starting with a benzene derivative that has chloroacetyl or methyl groups, followed by reactions to introduce the ethoxy and ethynyl groups . The reaction conditions often include the use of catalysts such as palladium chloride (PdCl2) and triphenylphosphine (PPh3) under an inert atmosphere of argon .

Industrial Production Methods

While specific industrial production methods for 1,4-Diethoxy-2,5-diethynylbenzene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

1,4-Diethoxy-2,5-diethynylbenzene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce ethylene or ethane derivatives .

Scientific Research Applications

Organic Synthesis

1,4-Diethoxy-2,5-diethynylbenzene serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of oligo(phenyleneethynylene)s via palladium/copper-catalyzed cross-coupling reactions. This application is critical for developing new materials with tailored electronic properties .

Polymer Chemistry

The compound is utilized in the synthesis of conjugated polymers, which are essential for applications in organic electronics and optoelectronic devices. For instance, surface-confined polymerization techniques have been employed to create thin films from this compound, demonstrating its effectiveness in producing high-performance polymer films for applications like organic light-emitting diodes (OLEDs) .

Biological Studies

In biological research, this compound can be used to study biochemical pathways involving ethynyl and ethoxy groups. Its interactions with various molecular targets can provide insights into drug development and delivery systems .

Case Studies

Industrial Applications

While detailed industrial production methods for this compound are not extensively documented, it is recognized for its potential in producing materials with specific electronic and optical properties. The compound's unique combination of functional groups enhances its reactivity and solubility characteristics, making it suitable for various industrial applications including:

- Production of conductive polymers

- Development of organic light-emitting diodes (OLEDs)

- Use in advanced material coatings

Mechanism of Action

The mechanism of action of 1,4-Diethoxy-2,5-diethynylbenzene involves its interaction with molecular targets through its ethynyl and ethoxy groups. These interactions can affect various biochemical pathways and processes, depending on the specific application. For example, in polymer synthesis, the ethynyl groups can participate in polymerization reactions, while the ethoxy groups can influence the solubility and reactivity of the resulting polymers .

Comparison with Similar Compounds

Table 1: Comparative Properties of Ethynylbenzene Derivatives

Substituent Effects on Properties

- Alkoxy Chain Length: Shorter chains (e.g., methoxy, ethoxy) enhance rigidity and π-conjugation, favoring optical properties (e.g., two-photon absorption in dimethoxy derivatives ). Longer chains (e.g., butoxy, dodecyloxy) improve solubility in nonpolar solvents but reduce melting points and crystallinity .

- Halogen Substitution: Bromine substituents (e.g., 1,4-dibromo-2,5-diethynylbenzene) enable metalation reactions for nanostructure fabrication .

- Steric Effects :

- Bulky groups like tert-butyl hinder molecular packing, as seen in 1,4-di-tert-butyl-2,5-dimethoxybenzene, which exhibits lower crystallinity but high thermal stability .

Biological Activity

1,4-Diethoxy-2,5-diethynylbenzene is an organic compound with the molecular formula and a molecular weight of 214.26 g/mol. This compound is characterized by the presence of both ethoxy and ethynyl groups on the benzene ring, which contribute to its unique reactivity and potential biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar structures possess the ability to inhibit the growth of various bacterial strains. For instance, derivatives of dialkoxy-1,4-diethynylbenzene have been evaluated for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Anticancer Potential

The compound is also being investigated for its anticancer properties . Preliminary studies suggest that it may interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The ethynyl groups in the structure are believed to enhance its interaction with cellular targets involved in cancer progression.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to various receptors, potentially altering their activity.

- Ion Channel Interaction : The compound may affect ion channels, influencing cellular signaling pathways .

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound and its derivatives:

-

Antimicrobial Activity Study :

- Objective : To evaluate the effectiveness against MRSA.

- Findings : Compounds showed significant inhibition of bacterial growth compared to control groups.

-

Anticancer Activity Study :

- Objective : To assess effects on cancer cell lines.

- Findings : Induced apoptosis in breast cancer cells with a notable decrease in cell viability at higher concentrations.

Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.